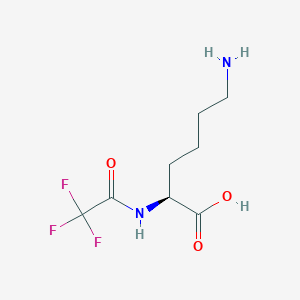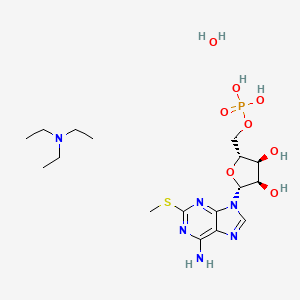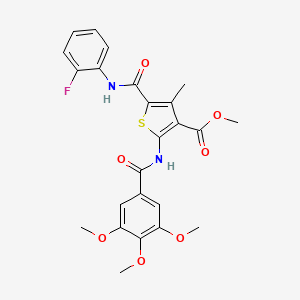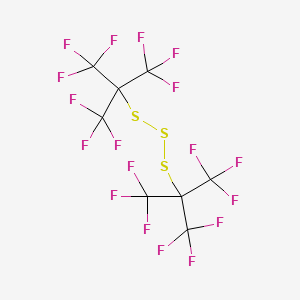
trifluoroacetyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is a derivative of the essential amino acid L-lysine. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the lysine molecule. The trifluoroacetyl group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is typically synthesized by reacting L-lysine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acylation of the amino group. The general reaction scheme is as follows:
L-lysine+trifluoroacetic anhydride→L-Lysine, N2-(2,2,2-trifluoroacetyl)-+by-products
The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of L-Lysine, N2-(2,2,2-trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification of the compound is typically achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
L-Lysine, N2-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the trifluoroacetyl group, yielding L-lysine and trifluoroacetic acid.
Condensation Reactions: It can participate in condensation reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Condensation Reactions: Coupling agents such as carbodiimides are used to facilitate peptide bond formation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: L-lysine and trifluoroacetic acid.
Condensation Reactions: Peptides or polypeptides containing L-Lysine, N2-(2,2,2-trifluoroacetyl)-.
科学研究应用
L-Lysine, N2-(2,2,2-trifluoroacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, particularly in the modification of lysine residues in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of synthetic polypeptides and as a reagent in nonaqueous capillary electrophoresis (NACE)
作用机制
The mechanism of action of L-Lysine, N2-(2,2,2-trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group can inhibit enzymes such as L-lysine cyclodeaminase by binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, including those involved in amino acid metabolism .
相似化合物的比较
Similar Compounds
Nε-Trifluoroacetyl-L-lysine: Another derivative of L-lysine with a trifluoroacetyl group attached to the epsilon amino group.
Nα-Acetyl-L-lysine: A derivative with an acetyl group attached to the alpha amino group.
Boc-Lys-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group.
Uniqueness
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is unique due to the specific positioning of the trifluoroacetyl group on the nitrogen atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of lysine residues .
属性
CAS 编号 |
21761-08-0 |
|---|---|
分子式 |
C8H13F3N2O3 |
分子量 |
242.20 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-5(6(14)15)3-1-2-4-12/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1 |
InChI 键 |
KNCHTBNNSQSLRV-YFKPBYRVSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |
规范 SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)






![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
